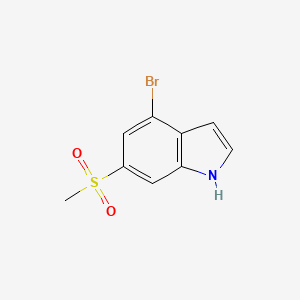

4-Bromo-6-methanesulfonyl-1H-indole

説明

4-Bromo-6-methanesulfonyl-1H-indole is a halogenated indole derivative featuring a bromine atom at the 4-position and a methanesulfonyl group (-SO2Me) at the 6-position of the indole scaffold. This compound is synthesized via a method analogous to the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide, substituting 1-bromo-5-methanesulfonyl-2-methyl-3-nitrobenzene as the starting material . The final product is obtained as a white solid (76% yield) with the following key spectroscopic characteristics:

- NMR Data:

- $ ^1H $ NMR (300 MHz, CDCl$ _3 $): δ 3.11 (s, 3H, -SO2CH$ _3 $), 6.70 (m, 1H), 7.52 (dd, J=2.5, 3.0 Hz, 1H), 7.81 (d, J=1.5 Hz, 1H), 8.10 (dd, J=1.0, 1.5 Hz, 1H), 9.34 (bs, 1H, -NH).

- Molecular Formula: C$ _9 $H$ _8 $BrNO$ _2 $S.

- Molecular Weight: 274.12 g/mol.

特性

分子式 |

C9H8BrNO2S |

|---|---|

分子量 |

274.14 g/mol |

IUPAC名 |

4-bromo-6-methylsulfonyl-1H-indole |

InChI |

InChI=1S/C9H8BrNO2S/c1-14(12,13)6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |

InChIキー |

MJVCGNIENRDNEJ-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=CC2=C(C=CN2)C(=C1)Br |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects and Molecular Properties

Key Observations

This property is advantageous in designing enzyme inhibitors or stabilizing reactive intermediates. Electron-Donating Groups (EDGs): The methyl (-Me) and methoxy (-OMe) groups increase electron density, enhancing susceptibility to electrophilic attack. These derivatives are often intermediates in synthesizing more complex molecules.

Physical Properties :

- The methanesulfonyl derivative (MW = 274.12 g/mol) is heavier than analogues like 4-Bromo-6-methyl-1H-indole (MW = 210.07 g/mol), which may influence crystallinity or solubility.

- Methoxy and carboxylate esters improve solubility in polar solvents compared to hydrophobic methyl or bromine substituents.

Applications :

- Pharmaceuticals : The target compound’s sulfonyl group is common in protease or kinase inhibitors, while the carboxylate ester () is a versatile intermediate for prodrug design.

- Synthetic Utility : Bromine at position 4 allows cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro groups () facilitate reductions to amines.

Research Findings and Trends

- Spectral Signatures : The methanesulfonyl group in the target compound produces a distinct $ ^1H $ NMR singlet at δ 3.11, whereas methyl groups (e.g., 4-Bromo-6-methyl-1H-indole) resonate near δ 2.3–2.5 .

- Synthetic Pathways : Derivatives like 4-Bromo-6-nitro-1H-indole are synthesized via nitration of bromoindoles, while carboxylate esters require coupling reactions or esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。